Acesulfame

Description

Properties

IUPAC Name |

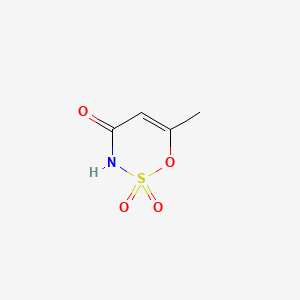

6-methyl-2,2-dioxooxathiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCFIWIQZPHFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55589-62-3 (potassium salt), 106372-55-8 (aspartame salt/solvate), 54054-83-0 (calcium salt/solvate) | |

| Record name | Acesulfame [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048006 | |

| Record name | Acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose, Solid; [Merck Index], Solid | |

| Record name | ACESULFAME K | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acesulfame | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, very slightly soluble in ethanol, In water, 270 g/L at 20 °C, Soluble in benzene, chloroform | |

| Record name | ACESULFAME K | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.83 | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene or chloroform | |

CAS No. |

33665-90-6 | |

| Record name | Acesulfame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33665-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acesulfame [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acesulfame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acesulfame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACESULFAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA3UYZ6K1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123.2 °C, MP: 225 °C /Acesulfame potatssium/, 123 - 123.5 °C | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectories and Scientific Genesis of Acesulfame

Early Chemical Discoveries and Initial Syntheses of Oxathiazinone Derivatives

The history of acesulfame is intrinsically linked to the study of oxathiazinone derivatives. The initial discovery of this class of compounds, and specifically a sweet-tasting example, occurred serendipitously in 1967 at Hoechst AG in Frankfurt, Germany. Chemist Karl Clauss, while working on a reaction between 2-butyne and fluorosulfonyl isocyanate, accidentally tasted the compound and noted its sweetness. chemistryviews.org This accidental finding mirrored the discoveries of other artificial sweeteners like saccharin and aspartame. chemistryviews.orgbaynsolutions.com

The compound initially discovered was identified as 5,6-dimethyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, representing the first known instance of the heterocyclic 1,2,3-oxathiazinone ring system. chemistryviews.orgatamanchemicals.comatamanchemicals.com This discovery was significant from a scientific standpoint, prompting further investigation into this new class of compounds to identify other sweet examples. chemistryviews.org

The synthesis of oxathiazinone derivatives, including the foundational work that led to this compound, involved reactions like the one between 2-butyne and fluorosulfonyl isocyanate. chemistryviews.org Another synthesis route for this compound potassium involves the reaction between diketene and amidosulfonic acid, followed by neutralization with potassium hydroxide. atamanchemicals.com

Evolution of this compound Research and Development

Following the initial discovery, Hoechst scientists embarked on a research program to explore the newly identified class of oxathiazinone derivatives. chemistryviews.org This research aimed to identify compounds with favorable taste characteristics and ease of synthesis. chemistryviews.orgwikipedia.org Out of the many sweet compounds identified within this class, 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide was singled out for further development due to its particularly favorable taste profile and relative ease of synthesis. chemistryviews.orgwikipedia.org

To enhance water solubility and suitability for commercial applications, the potassium salt of 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide was developed. atamanchemicals.com This potassium salt became commonly known as "this compound-K" starting in 1980, receiving its generic name from the World Health Organization in 1978. wikipedia.org this compound potassium is chemically described as the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide. atamanchemicals.comatamanchemicals.comwikipedia.org

This compound potassium is characterized as a white crystalline powder. atamanchemicals.comwikipedia.org It is approximately 200 times sweeter than sucrose. atamanchemicals.comwikipedia.orgscientificwebjournals.comsweeteners.org Compared to other sweeteners, it is as sweet as aspartame, about two-thirds as sweet as saccharin, and one-third as sweet as sucralose. wikipedia.org this compound K is highly soluble in water. atamanchemicals.com A 3% solution is approximately 200 times sweeter than sucrose. atamanchemicals.com

Research also focused on the stability of this compound potassium, finding it to be stable under heat and in moderately acidic or basic conditions, making it suitable for use in baking and products with long shelf lives. wikipedia.org The compound is not metabolized by the human body and is excreted unchanged. atamanchemicals.comsweeteners.org

Chronology of Regulatory Scrutiny and Market Authorizations

The path to market authorization for this compound potassium involved extensive regulatory scrutiny by food safety authorities worldwide. The United States Food and Drug Administration (FDA) first approved this compound potassium for specific uses, including as a tabletop sweetener, in 1988. atamanchemicals.comwikipedia.orgfda.govcaloriecontrol.orgjetir.org This initial approval covered uses in products such as sugar-free baked goods, chewing gum, and gelatin desserts. cspinet.org

Subsequently, the FDA broadened its approval for this compound potassium. In July 1998, the FDA permitted its use in soft drinks, significantly increasing its application and consumer exposure. caloriecontrol.orgjetir.orgcspinet.org A major milestone was reached in December 2003 when the FDA granted general-purpose approval for this compound potassium as a sweetener and flavor enhancer in food, excluding meat and poultry, under specific conditions of use. atamanchemicals.comsweeteners.orgfda.govcaloriecontrol.org

In Europe, this compound K has been used since 1983. caloriecontrol.org It is recognized under the E number E950 in the European Union. atamanchemicals.comwikipedia.org The Scientific Committee on Food (SCF) of the European Commission, now the European Food Safety Authority (EFSA), evaluated this compound-K in 2000. sweeteners.org

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound-K. sweeteners.orgcaloriecontrol.org

This compound potassium has received market authorization in numerous countries beyond the United States and Europe, with roughly 90 countries permitting its use. atamanchemicals.com It was approved for use in Canada in 1994. atamanchemicals.comcanada.ca

The regulatory history of this compound potassium demonstrates a progression from limited to broader approved uses based on ongoing scientific evaluation.

Synthetic Methodologies and Process Chemistry of Acesulfame

Established Industrial Synthesis Routes

Several industrial routes have been established for the synthesis of acesulfame potassium. A common approach involves the reaction of sulfamic acid with an amine, typically triethylamine, to form an amidosulfamic acid salt. atamanchemicals.comgoogle.comgoogle.com This amidosulfamic acid salt is then reacted with diketene to produce an acetoacetamide salt. atamanchemicals.comgoogle.comgoogle.com The acetoacetamide salt undergoes cyclization, hydrolysis, and neutralization with potassium hydroxide to yield this compound K. atamanchemicals.comgoogle.comgoogle.com

Another established route involves the reaction between diketene and amidosulfonic acid to form acetoacetamide-N-sulfonic acid. scribd.comnih.gov This intermediate is then cyclized in the presence of suitable dehydrating agents to form this compound acid, which is subsequently neutralized with potassium hydroxide to produce this compound K. scribd.comnih.gov

An alternative synthesis method utilizes acetoacetic acid tert-butyl ester and fluorosulfonyl isocyanate. atamanchemicals.comscribd.comchemistryviews.org The reaction of these compounds leads to the formation of fluorosulfonyl acetoacetic acid amide. atamanchemicals.comchemistryviews.org Cyclization of this amide in the presence of potassium hydroxide forms the oxathiazinone dioxide ring system, and due to the acidity of the resulting compound, the potassium salt (this compound K) is directly produced. atamanchemicals.com

A simplified overview of a multi-step process highlights the key raw materials and intermediate reactions:

Preparation of acetoacetic acid from diketene and formaldehyde, followed by oxidation of diacetone alcohol with nitric acid. easybuyingredients.com

Reaction of acetoacetic acid with an amine, such as methoxyethylamine, to form 4,4-dimethylimidazolidinone. easybuyingredients.com

Chlorination and sulfonation of 4,4-dimethylimidazolidinone to yield 6-chloro-1,2,3-oxathiazin-4(3H)-one-2,2-dioxide. easybuyingredients.com

Reaction of 6-chloro-1,2,3-oxathiane-4(3H)-one-2,2-dioxide with potassium hydroxide to form this compound K. easybuyingredients.com

Key raw materials commonly used in the industrial production of this compound K include sulfamic acid, diketene, triethylamine, acetic acid, sulfur trioxide, and potassium hydroxide. atamanchemicals.comniir.org

Advanced Synthetic Strategies and Innovations

Research and development efforts in this compound synthesis focus on improving efficiency, reducing costs, and minimizing environmental impact. transparencymarketresearch.com Advanced strategies include optimizing reaction conditions, exploring alternative raw materials, and developing more eco-efficient synthesis routes. transparencymarketresearch.comeinpresswire.com

One area of innovation involves controlling the pH levels during the amidosulfamic acid salt formation reaction, typically maintaining a pH between 5.5 and 7.0. google.comgoogle.com Another patent describes a process that uses lower amounts of acetic acid in the initial reaction of sulfamic acid and amine, aiming to reduce capital costs associated with handling these materials. google.com

Further innovations are directed at the cyclization step, where the acetoacetamide salt is reacted with sulfur trioxide. google.comgoogle.comgoogleapis.com This reaction typically occurs in an organic solvent, such as dichloromethane, to form a cyclic sulfur trioxide adduct. googleapis.com Controlling parameters like temperature and residence time during this step is crucial for process efficiency and product quality. google.com

Novel approaches also explore using acetylacetamide as a raw material for this compound potassium synthesis. google.com This method is reported to offer a simpler process with fewer steps, lower cost, and good product quality. google.com The process involves reacting acetylacetamide with a cyclizing reagent under low temperatures, followed by hydrolysis and neutralization. google.com

Technological advancements in production processes aim to enhance sustainability, including efforts to minimize energy consumption and reduce environmental impact. transparencymarketresearch.com

Characterization and Control of Synthesis-Related Impurities and Degradation By-products

Impurities in this compound can originate from the synthetic process itself or from degradation during storage or formulation. veeprho.com Strict impurity limits are enforced to ensure the safety and quality of food-grade and pharmaceutical applications. veeprho.com

Process-related impurities may include unreacted starting materials like acetoacetic acid, sulfonated by-products, and residual solvents such as methanol or ethanol. veeprho.com Specific impurities identified in this compound potassium include this compound Potassium EP Impurity A (CAS 5977-14-0) and this compound Potassium EP Impurity B (CAS 72827-08-8). veeprho.compharmaffiliates.com

Acetoacetamide and its salts, such as acetoacetamide-N-sulfonate triethylammonium salt and acetoacetamide-N-sulfonic acid, are known undesirable impurities that can be present in conventional this compound potassium compositions. googleapis.comgoogle.com Processes are being developed to reduce or eliminate the formation of these impurities during synthesis. googleapis.comgoogle.com For instance, controlling the pH during the neutralization step to a range of 8 to 11.0 can influence the levels of acetoacetamide-N-sulfonic acid in the crude product. googleapis.com

Degradation products can also form, although this compound K is generally stable. Under certain conditions, such as low pH and increasing temperatures, some degradation can occur. europa.eu One known degradation product is acetoacetamide, which can form over time. wikipedia.org Sulfamic acid has also been identified as a predominant transformation product of this compound under specific degradation conditions, such as biodegradation in wastewater treatment. nih.govnih.gov

Control of impurities involves stringent quality control practices at every stage of production, including crystallization and purification steps to ensure the final product meets required purity standards. niir.org Techniques like decoloration with activated carbon and recrystallization are used to purify the crude this compound potassium product. google.com

Research findings highlight the importance of controlling impurity levels. For example, based on in silico data, 5-chloro-acesulfame has been identified as a potential impurity of concern for genotoxicity, leading to recommendations for maximum limits or further toxicological data. europa.eu

Interactive Data Table 1: Common Impurities in this compound Potassium

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |

| This compound Potassium EP Impurity A | 5977-14-0 | C₄H₇NO₂ | 101.10 | Process-related |

| This compound Potassium EP Impurity B | 72827-08-8 | C₄H₄ClNO₄S | 197.60 | Process-related |

| Acetoacetamide | - | C₄H₇NO₂ | 101.10 | Process/Degradation |

| Acetoacetamide-N-sulfonic acid | - | C₄H₇NO₆S | 197.16 | Process-related |

| 5-chloro-acesulfame | - | C₄H₄ClNO₄S | 197.60 | Process-related |

| Sulfamic acid | 5329-14-6 | H₃NO₃S | 97.09 | Degradation |

Interactive Data Table 2: Purity Specifications Example (Illustrative based on search results)

| Parameter | Crude this compound K (Example Range) | Finished this compound K (Example Limit) | Source/Note |

| This compound Potassium Content (wt%) | ≥ 5 google.com | - | Crude product composition |

| Acetoacetamide (wppm) | < 2800 - < 100 google.com | < 15 googleapis.com | Reduced through process control/purification |

| Acetoacetamide-N-sulfonic acid (wppm) | 20 - 2500 googleapis.com | < 37 - < 25 googleapis.com | Reduced through process control/purification |

| 5-chloro-acesulfame (mg/kg) | - | ≤ 0.1 (Recommended) europa.eu | Impurity of concern |

Analytical Chemistry Techniques for Acesulfame Detection and Quantification

Chromatographic Methodologies

Chromatography plays a significant role in separating acesulfame from other components in a sample matrix before detection. High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic technique used for multi-analyte analysis of non-nutritive sweeteners, including this compound, in various matrices such as foodstuffs and beverages. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV-DAD Detection

HPLC coupled with a UV detector, often a Diode Array Detector (DAD), is a common method for determining this compound due to its UV-absorbing properties. lcms.cz This setup allows for the simultaneous determination of this compound along with other UV-active sweeteners like saccharin and aspartame. pensoft.netscispace.compensoft.net

A standardized reverse phase HPLC method with UV detection has been used for the determination of this compound K, saccharin, and aspartame in foodstuffs. pensoft.netpensoft.net This method typically employs a reversed-phase C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile. pensoft.netpensoft.net UV detection is commonly performed at wavelengths around 210 nm, where this compound exhibits absorption. pensoft.netpensoft.net The working range for this compound K in foodstuffs using this method can be from 5.0 to 100.0 mg/kg, with a limit of quantification (LOQ) of 5.0 mg/kg. pensoft.netpensoft.net

Research findings demonstrate the effectiveness of RP-HPLC with UV-DAD for simultaneous determination of this compound K, sodium saccharin, and aspartame in beverages. researchgate.netscienceopen.com Optimal separation was achieved using a Poroshell 120 EC-C18 column (3.0 × 50 mm, 2.7 µm) with isocratic elution using a mobile phase of acetonitrile and diluted phosphoric acid (pH = 3.8) at a specific ratio and flow rate. researchgate.net Under these conditions, the total analysis time was less than 5 minutes. researchgate.net The method's validation showed good linearity, precision, and accuracy, with a limit of detection (LOD) of 0.07 mg/L for this compound K. researchgate.net

Another HPLC method for rapid and sensitive determination of this compound in vinegar utilized a mixed-mode column with UV detection. thermofisher.com This approach offered simple sample preparation, good reproducibility, and a wide linear calibration range. thermofisher.com

Data from HPLC-DAD analysis of sweeteners and preservatives in beverages illustrates the application of this technique:

| Analyte | LOD (mg. dm⁻³) | LOQ (mg. dm⁻³) |

| This compound K | 0.9 | 2.7 |

| Saccharin | 0.6 | - |

| Aspartame | 1.6 | - |

| Sucralose | 10.4 | - |

| Benzoic acid | 5.5 | - |

| Sorbic acid | 4.4 | - |

| Steviol glycosides | 11.8 | - |

*Table data compiled from search result scispace.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices or at trace levels. nih.govsciex.comresearchgate.netsepscience.comshimadzu.com This technique is capable of simultaneously quantifying multiple artificial sweeteners. nih.govresearchgate.net

A sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of this compound, cyclamate, saccharin, and sucralose in human matrices such as plasma, umbilical cord blood, amniotic fluid, and breast milk. nih.govresearchgate.net Sample preparation involved protein precipitation, and separation was performed on a Luna Omega Polar C18 column. nih.govresearchgate.net Electrospray ionization (ESI) in negative mode and multiple reaction monitoring (MRM) were used for detection. nih.govresearchgate.net Validated concentration ranges for this compound were from 1 to 500 ng/ml. nih.govresearchgate.net

LC-MS/MS methods have also been applied for the direct quantitation of artificial sweeteners, including this compound, in surface water and drinking water without extensive pre-treatment. sepscience.com Using a triple quadrupole system coupled with a biphenyl column, trace levels of this compound could be detected with a limit of detection better than 2.5 ng/L within a rapid gradient elution of 6 minutes. sepscience.com

A direct injection LC-MS/MS method for the analysis of artificial sweeteners in beverage samples using a SCIEX QTRAP 4500 system reported in-sample LOQs ranging from 0.125 µg/mL for this compound K. sciex.com This method involved a simple dilution step and demonstrated good accuracy and precision in matrix spike samples. sciex.com

Ion Chromatography Applications

Ion Chromatography (IC) coupled with a suppressed conductivity detector is an effective method for the separation and determination of ionic artificial sweeteners, including this compound-K. researchgate.netcapes.gov.brnih.gov This technique is particularly useful for analyzing this compound in samples where it exists as a salt, such as this compound-K.

An IC method using a suppressed conductivity detector has been reported for the simultaneous determination of aspartame, sodium cyclamate, this compound-K, and sodium saccharin in food and beverages. researchgate.netcapes.gov.brnih.gov The separation was achieved using a KOH eluent generator, which helped in obtaining a low background conductivity and improved sensitivity. researchgate.netcapes.gov.br This method demonstrated good linearity, sensitivity, and reproducibility. researchgate.netcapes.gov.br The detection limit for this compound-K was reported as 0.019 mg/L. researchgate.netcapes.gov.brnih.gov The method was successfully applied to the determination of these sweeteners in drinks and preserved fruits. researchgate.netcapes.gov.brnih.gov Inorganic anions and some organic acids did not interfere with the determination. capes.gov.brnih.gov

This compound K can also be used as a pharmaceutical reference standard for quantification in pharmaceutical formulations using ion chromatography.

Spectroscopic Approaches

Spectroscopic techniques offer alternative or complementary methods for the analysis of this compound, often providing rapid identification and quantification with minimal sample preparation. mdpi.comspectroscopyonline.com

Raman Spectroscopy for Multi-analyte Analysis

Raman spectroscopy is a vibrational spectroscopic technique that can be employed for the identification and quantification of this compound, particularly in multi-analyte samples. mdpi.comcapes.gov.brnih.gov This technique is based on the inelastic scattering of light, providing a unique spectral fingerprint for different molecules.

FT-Raman spectroscopy associated with multivariate calibration methods like PLS, iPLS, and siPLS has been successfully used for the simultaneous determination of this compound-K along with other artificial sweeteners such as aspartame, cyclamate, and saccharin in powder tabletop sweeteners. capes.gov.brnih.gov This approach allows for the quantification of these analytes using their characteristic Raman bands. capes.gov.br

Raman spectroscopy is considered suitable for multi-analyte analysis and can be applied in the food industry, potentially with automation. mdpi.com

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a technique that allows for the direct analysis of samples with minimal or no preparation by measuring the infrared spectrum of a substance in contact with an internal reflection element. dergipark.org.trresearchgate.netdergipark.org.tr

ATR-FTIR has been used for the identification and rapid identification of this compound K in various matrices, including diet food and in comparative studies with other sweeteners and sugars. dergipark.org.trresearchgate.netdergipark.org.tr The technique provides vibrational characteristics that can be used to differentiate this compound K from other compounds. dergipark.org.trresearchgate.netdergipark.org.tr Specific bands in the ATR-FTIR spectrum of this compound K, such as those around 1173 cm⁻¹ (attributed to C-O and C-N stretching), 1290 and 1589 cm⁻¹ (assigned to C-O, C-N stretching, and C=C stretching), and weaker bands around 724 and 940 cm⁻¹ (assigned as C-H deformation), are characteristic and can be used for its identification. dergipark.org.tr

ATR-FTIR, when coupled with multivariate analysis, has been demonstrated for the measurement of this compound-K in diet food. dergipark.org.tr This technique offers advantages such as minimal sample preparation and the potential for rapid analysis. photonics.com

Electrophoretic Techniques

Capillary electrophoresis (CE) is a powerful separation technique suitable for the analysis of charged ions, including this compound nifc.gov.vn. CE offers advantages such as simplicity, speed, low cost, and reduced reagent consumption nifc.gov.vn. It has been successfully applied for the determination of artificial sweeteners, including this compound, in various food matrices nifc.gov.vncsic.es.

Capillary Electrophoresis (CE) and Coupled Detection Systems (e.g., C4D)

Capillary electrophoresis coupled with capacitively coupled contactless conductivity detection (CE-C4D) is a prominent technique for this compound analysis, particularly for compounds that lack strong UV absorption nifc.gov.vn. This hyphenated technique separates analytes based on their electrophoretic mobility within a capillary, and the C4D detector measures changes in conductivity as the separated ions pass through a detection cell nifc.gov.vn.

CE-C4D has been utilized for the simultaneous determination of this compound-K alongside other artificial sweeteners like aspartame, cyclamate, and saccharin in various food products such as soft drinks, tabletop sweeteners, jelly, and black bean sweet soup nifc.gov.vncsic.es. A method employing CE with C4D detection achieved separation of several sweeteners, including this compound-K, in approximately six minutes using a background electrolyte (BGE) composed of 100 mM TRIS/10 mM HIS (pH 9.2) nifc.gov.vn. This method demonstrated limits of detection (LODs) ranging from 1.4 to 4.2 mg/L and limits of quantification (LOQs) from 4.7 to 14.1 mg/L, which were considered superior to CE with photometric detection nifc.gov.vn.

Another application of CE-C4D involved the sensitive determination of this compound-K in soy sauce chrom-china.comnih.gov. This method incorporated field-amplified sample injection (FASI) to enhance sensitivity and capacitively coupled contactless conductivity detection (C4D) chrom-china.comnih.gov.

Sample Preparation and Matrix Interference Mitigation Strategies

Effective sample preparation is crucial for accurate this compound analysis, especially in complex matrices that can cause interference ufz.deresearchgate.net. Matrix effects can significantly impact signal intensity in analytical techniques ufz.de. For instance, in electrospray ionization-ion mobility spectrometry (ESI-IMS), the presence of other compounds like bentazon was shown to reduce the signal intensity of this compound ufz.de.

Various strategies are employed to mitigate matrix interference. Liquid-liquid extraction (LLE) is one such technique used to eliminate complex matrix interference chrom-china.comnih.gov. In the determination of this compound-K in soy sauce by CE-C4D, LLE with ethyl acetate was employed to remove interfering inorganic salts and organic compounds after adjusting the sample pH to 1.7 chrom-china.comnih.gov.

Another approach involves the use of stable isotope-labeled internal standards to compensate for considerable matrix effects, as observed in the analysis of this compound in surface water nih.gov.

Miniaturized extraction methods, such as miniaturization of solid-phase extraction (SPE), can also be used to reduce matrix effects by decreasing the consumption of sorbent and organic solvents csic.es.

For some methods, sample preparation may involve only simple dilution steps, particularly when using highly sensitive detection techniques like ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous determination of multiple sweeteners, including this compound potassium, in tabletop sweeteners tandfonline.com.

Validation of Analytical Methods (Linearity, Precision, Accuracy, LOD, LOQ)

Validation of analytical methods for this compound determination is essential to ensure their reliability, accuracy, and suitability for their intended purpose . Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) researchgate.net.

Linearity assesses the method's ability to yield results that are directly proportional to the analyte concentration within a defined range nih.gov. Calibration curves are typically generated and evaluated for linearity, often requiring a correlation coefficient (R²) greater than 0.98 nih.gov. For this compound, linearity has been demonstrated over various concentration ranges depending on the method and matrix, such as 1–50 ng/ml in human matrices using LC-MS/MS and 4-40 µg/mL in tabletop sweeteners using HPLC-UV nih.gov.

Precision refers to the agreement among replicate measurements of the same homogeneous sample under specified conditions . It is often expressed as relative standard deviation (RSD) or coefficient of variation (CV) nih.gov. Acceptable precision limits are typically established, such as interassay precision ≤15% in LC-MS/MS methods nih.gov. Studies have reported RSD values below 8.0% for this compound analysis using CE-C4D and repeatability and precision ranging from 0.95 to 4.33% and 1.71 to 5.21%, respectively, using HPLC-UV nih.gov.

Accuracy indicates the closeness of a measured value to the true value . It is often assessed through recovery studies, where known amounts of the analyte are added to samples, and the percentage recovered is determined . Recoveries for this compound have been reported to range from 92.3% to 108.1% using CE-C4D and between 80% and 98% using HPLC curresweb.comnih.gov.

The limit of detection (LOD) is the lowest analyte concentration that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision researchgate.net. These values vary depending on the analytical technique and matrix. For this compound, reported LODs and LOQs include 0.07 mg L⁻¹ and 0.17 mg L⁻¹ respectively using RP-HPLC-DAD, 0.15 mg/kg and 0.48 mg/kg using CE-C4D, and 1-4 µg/mL and 0.3-4 µg/mL using HPLC-UV nih.govresearchgate.net. Instrumental LOD and LOQ values without sample preparation have also been reported for techniques like ESI-IMS ufz.de.

Here is a table summarizing some validation parameters for this compound analysis:

| Method | Matrix | Linearity Range | LOD (mg/L or mg/kg) | LOQ (mg/L or mg/kg) | Recovery (%) | Precision (RSD%) | Citation |

| RP-HPLC-DAD | Beverages | Not specified | 0.07 | 0.17 | Not specified | Not specified | researchgate.net |

| CE-C4D | Soy sauce | Not specified | 0.15 | 0.48 | 92.3-108.1 | < 8.0 | nih.gov |

| HPLC-UV | Tabletop sweeteners | 4-40 µg/mL | 1-4 µg/mL | 0.3-4 µg/mL | Not specified | 0.95-5.21 | |

| LC-MS/MS | Human matrices | 1-50 ng/ml | Not specified | Not specified | Not specified | ≤15 (interassay) | nih.gov |

| HPLC-UV | Juices/Beverages | 5-200 µg/ml | Not specified | 25 µg/L | 80-98 | < 12 | curresweb.com |

| CE-C4D | Soft drinks/Sweeteners | Not specified | 1.4-4.2 | 4.7-14.1 | Not specified | Not specified | nifc.gov.vn |

Biological System Interactions and Physiological Implications of Acesulfame Consumption

Gastrointestinal System Dynamics

Research indicates that acesulfame consumption can impact the complex environment of the gastrointestinal system, influencing the composition and activity of the gut microbiota, as well as the integrity and function of the intestinal barrier.

Modulation of Gut Microbiota Composition and Diversity

Studies in CD-1 mice have shown that Ace-K consumption can perturb the gut microbiome composition. Specifically, a 4-week treatment with Ace-K led to alterations in bacterial communities. In male mice, there was a significant increase in the abundance of Bacteroides, along with changes in Anaerostipes and Sutterella. In female mice, Ace-K consumption resulted in a decrease in the abundance of several genera, including Lactobacillus, Clostridium, an unassigned Ruminococcaceae genus, and an unassigned Oxalobacteraceae genus, while the abundance of Mucispirillum increased. plos.orgresearchgate.netumk.plmdpi.com While some research suggests that artificial sweeteners, including Ace-K, might reduce microbial diversity, other studies, particularly one using human-derived fecal samples in minibioreactors, found that Ace-K increased diversity but disrupted the network structure of the microbial community, suggesting potential long-term negative impacts on microbiome resilience. frontiersin.orgresearchgate.netnews-medical.net

Here is a summary of observed changes in gut bacterial genera in CD-1 mice after 4 weeks of Ace-K treatment:

| Gender | Genera Increased | Genera Decreased |

| Male | Bacteroides, Anaerostipes, Sutterella | Not specified as decreased in the provided text |

| Female | Mucispirillum | Lactobacillus, Clostridium, unassigned Ruminococcaceae genus, unassigned Oxalobacteraceae genus |

Impact on Microbial Metabolic Pathways and Functional Gene Enrichment

This compound consumption has been linked to changes in the functional capabilities of the gut microbiome, particularly concerning energy metabolism. Functional gene enrichment analysis in CD-1 mice treated with Ace-K revealed gender-specific responses in carbohydrate metabolism. plos.orgnih.gov In male mice, genes involved in carbohydrate absorption, transport, glycolysis, the TCA cycle, degradation, and fermentation pathways were increased. plos.orgresearchgate.netnih.govresearchgate.net Conversely, in female mice, functional genes related to carbohydrate absorption, degradation, and fermentation pathways were significantly decreased, suggesting an impairment in the ability of the gut microbiome to digest and ferment polysaccharides, which could affect host energy harvesting. plos.orgnih.gov

Data on functional gene enrichment in CD-1 mice after 4 weeks of Ace-K treatment:

| Gender | Metabolic Pathways/Genes Affected | Effect |

| Male | Carbohydrate absorption, transport, glycolysis, TCA cycle, degradation, and fermentation pathways | Increased |

| Female | Carbohydrate absorption, degradation, and fermentation pathways | Decreased |

Gender-Specific Effects on Gut Microbiome Perturbation

A notable finding in the research on Ace-K is the observation of distinct gender-specific effects on the gut microbiome and associated physiological outcomes. plos.orgresearchgate.netmdpi.comnih.gov The perturbations in gut bacterial composition and metabolism profiles were highly dependent on gender in CD-1 mice. plos.orgnih.gov For instance, Ace-K consumption led to increased body weight gain in male mice but not in female mice. plos.orgresearchgate.netmdpi.comnih.gov The changes in gut bacterial composition also differed between sexes, with specific genera being affected differently in males and females. plos.orgumk.plmdpi.comnih.gov Functional gene analysis further supported this gender specificity, with bacterial genes related to energy metabolism being activated in male mice while inhibited in female mice. plos.orgnih.govresearchgate.netnaturalhealthresearch.org

Alterations in Bile Acid Homeostasis and Biotransformation

This compound consumption has been shown to affect bile acid profiles, which are important signaling molecules involved in metabolism and inflammation. plos.orgnih.govtandfonline.com Studies in male CD-1 mice treated with Ace-K observed changes in fecal bile acids, with cholic acid (CA) increasing and deoxycholic acid (DCA) decreasing. plos.orgresearchgate.netnih.govnaturalhealthresearch.org These alterations highlight the potential of Ace-K to influence the homeostasis and biotransformation of bile acids by gut bacteria. plos.orgnih.govtandfonline.com Gut bacteria play a critical role in the biotransformation of primary bile acids into secondary bile acids like DCA. tandfonline.com Changes in bile acid profiles can have implications for regulating inflammatory responses and glucose metabolism. plos.orgnih.govnaturalhealthresearch.orgtandfonline.com

Observed changes in fecal bile acids in Ace-K-treated male CD-1 mice:

| Bile Acid | Effect |

| Cholic Acid (CA) | Increased |

| Deoxycholic Acid (DCA) | Decreased |

Influence on Intestinal Barrier Integrity and Inflammatory Responses

The intestinal barrier plays a crucial role in preventing the translocation of harmful substances from the gut lumen into the bloodstream. Research suggests that artificial sweeteners, including Ace-K, may influence intestinal barrier integrity and contribute to inflammatory responses. mdpi.comoup.combmj.combiologists.com While some studies on Ace-K specifically regarding barrier permeability are limited in the provided context, the observed changes in gut microbiota composition and the enrichment of certain bacterial genes suggest a potential link to inflammation. For example, increased genes involved in LPS synthesis were observed after Ace-K consumption, particularly in female mice. plos.orgresearchgate.net LPS is an endotoxin from Gram-negative bacteria that can increase intestinal permeability and stimulate inflammatory mediators. mdpi.comfrontiersin.org Additionally, an increase in thiol-activated cytolysin, a bacterial toxin, was noted in Ace-K-treated male mice, which can stimulate inflammatory responses. plos.orgresearchgate.netnaturalhealthresearch.org The disruption of gut bacteria and associated functional pathways by Ace-K may increase the risk of developing chronic inflammation. plos.orgnih.govnaturalhealthresearch.org

Systemic Metabolic Homeostasis

The impact of this compound on systemic metabolic homeostasis is an area of ongoing research. While some studies in CD-1 mice indicated that Ace-K consumption led to increased body weight gain in males, other research in C57BL/6 mice suggested limited influence on body weight and metabolic homeostasis with chronic ingestion. plos.orgresearchgate.netmdpi.comnih.govmdpi.com However, a study in ApoE−/− mice demonstrated that Ace-K consumption exacerbated atherosclerosis and dysregulated lipid metabolism, leading to increased plasma total cholesterol, triglycerides, and LDL-cholesterol, while decreasing HDL-cholesterol. mdpi.com In vitro studies using HepG2 cells showed that Ace-K treatment upregulated lipogenesis-related gene expressions and downregulated lipolysis-related gene expressions, suggesting a direct influence on lipid homeostasis. mdpi.com Studies in humans examining the effects of Ace-K, often in combination with other sweeteners like aspartame, on glucose metabolism have yielded mixed results, with some short-term studies showing no adverse effects on glucose control in healthy individuals. mdpi.com However, the complex interplay between artificial sweeteners, the gut microbiome, and host metabolism is still being elucidated. plos.orgnih.govnaturalhealthresearch.org

Effects on Glucose Metabolism and Insulin Sensitivity

Studies have investigated the impact of this compound consumption on glucose homeostasis and insulin function. Research findings suggest varied effects depending on the study design, duration, and subject population. Some studies in animal models have indicated that this compound intake may be associated with impaired glucose tolerance and reduced insulin sensitivity. For instance, one study observed a significant increase in fasting glucose levels and a blunted insulin response during glucose challenge tests in rodents exposed to this compound. Conversely, other research has reported less pronounced effects on these parameters or findings that were not statistically significant, particularly in certain human studies. The mechanisms underlying these observed effects are hypothesized to involve alterations in gut microbiota composition and function, as well as potential interactions with sweet taste receptors in the gut and pancreas, which can influence incretin release and insulin secretion.

| Study Type | Observed Effect on Glucose Metabolism | Observed Effect on Insulin Sensitivity | Relevant Snippets |

| Animal Studies | Impaired glucose tolerance | Reduced insulin sensitivity | |

| Human Studies | Varied or less pronounced effects | Varied or less pronounced effects |

Analysis of Blood Plasma Metabolome Perturbations

Consumption of this compound has been shown to induce alterations in the profile of metabolites present in blood plasma. Metabolomic analysis has identified specific metabolic pathways that may be perturbed by this compound exposure. These perturbations can include changes in the concentrations of various small molecules, such as amino acids, lipids, and organic acids. For example, research has noted altered levels of branched-chain amino acids and certain lipid metabolites following this compound intake, suggesting potential impacts on protein and lipid metabolism. These changes in the plasma metabolome can serve as indicators of broader metabolic shifts occurring within the organism.

Potential Linkages to Metabolic Syndrome Progression

The potential association between this compound consumption and the development or exacerbation of metabolic syndrome components has been explored in several studies. Research indicates a possible link between regular intake of this compound and increased risk factors associated with metabolic syndrome, including dyslipidemia, impaired glucose regulation, and potentially weight gain. While correlational in some instances, these findings suggest that this compound may contribute to the metabolic dysregulation characteristic of this syndrome. Proposed mechanisms involve the potential for this compound to disrupt gut microbiota balance and influence metabolic signaling pathways that regulate energy balance and insulin action.

Hepatic Detoxification Mechanism Alterations

Investigations into the metabolic fate of this compound have also considered its potential influence on hepatic detoxification mechanisms. Research suggests that this compound may interact with or alter the activity of enzymes involved in the liver's detoxification processes. This could potentially affect the metabolism and elimination of other compounds processed by the liver. While the exact nature and extent of these alterations require further elucidation, initial findings highlight a potential area of interaction between this compound and hepatic function.

Neurophysiological and Cognitive Functions

Beyond its metabolic effects, the impact of this compound on the nervous system, particularly neurometabolic functions and cognitive performance, has also been a subject of research.

Impact on Neurometabolic Functions

This compound consumption has been linked to potential effects on neurometabolic functions, influencing the metabolic activity and neurochemical balance within the brain. Studies utilizing neuroimaging techniques have explored changes in regional brain metabolism following this compound exposure. Furthermore, research has investigated the impact on neurotransmitter levels and pathways crucial for neuronal communication and function. These findings suggest that this compound may not be entirely inert within the central nervous system and could influence brain energy metabolism and neurochemical signaling.

| Cognitive Domain Affected | Observed Effect (Animal Studies) | Relevant Snippets |

| Spatial Memory | Impairment | |

| Learning Ability | Impairment |

Mechanisms of Central Nervous System Activity Modulation

The potential for this compound to influence central nervous system (CNS) activity has been a subject of investigation. Some research suggests that artificial sweeteners, including this compound, may affect CNS tissues. nih.gov One proposed mechanism involves the sweet taste receptor subunit T1r3, which is expressed not only in taste buds but also in CNS tissues such as the hypothalamus, cortex, and hippocampus. nih.gov The presence of T1r3 in these brain regions may provide a pathway through which this compound could exert effects on the CNS. nih.gov

Studies in mice have explored the long-term effects of this compound intake on cognitive functions. Research indicates that chronic this compound consumption may influence cognitive functions, potentially through modifications in neurometabolic functions. news-medical.netnih.gov One study in C57BL/6J mice demonstrated that long-term this compound ingestion significantly impaired learning ability, which was potentially associated with a deterioration of "neurometabolic" functions in the brain. nih.gov This neurological phenotype was linked to metabolic dysregulation, including glycolysis inhibition and functional ATP depletion, as well as neurosynaptic abnormalities such as dysregulation of TrkB-mediated BDNF and Akt/Erk-mediated cell growth/survival pathways in hippocampal neurons. researchgate.net Another study observed a decrease in short-term and object cognitive memories in mice fed a low carbohydrate diet with this compound treatment, which was associated with a significant decrease in glucose levels in the frontal cortex, despite no significant difference in plasma glucose levels. nih.gov

While some studies suggest potential neurological effects, others have found that this compound intake alone did not affect cognitive and emotional behaviors in mice. researchgate.net The mechanisms by which this compound might cross the blood-brain barrier are not yet directly assessed in studies, but its reported effects on learning and memory indices in some treated samples suggest this possibility. researchgate.net

Here is a table summarizing some findings on this compound and CNS activity:

| Study Population | This compound Exposure Duration | Observed CNS Effect | Potential Mechanism | Citation |

| C57BL/6J mice | 40 weeks | Impaired learning ability | Altered neurometabolic functions, metabolic dysregulation, neurosynaptic abnormalities | nih.govresearchgate.net |

| Mice (LC diet) | 4 weeks | Decreased short-term/object memory | Reduction of cortical glucose levels | nih.gov |

| Mice | Not specified | No effect on cognitive/emotional behaviors | Not specified | researchgate.net |

Cardiovascular System Responses

The association between artificial sweetener consumption, including this compound potassium, and cardiovascular health has been investigated in large-scale prospective cohort studies. Findings from the NutriNet-Santé cohort study suggested a potential direct association between higher artificial sweetener consumption and increased cardiovascular disease risk. bmj.combmj.comnih.gov Specifically, this compound potassium and sucralose were associated with an increased risk of coronary heart disease. bmj.combmj.comnih.govnews-medical.net

In this study involving over 100,000 participants, higher consumers of this compound potassium showed an increased coronary heart disease risk compared to non-consumers. bmj.combmj.com The incidence rates for coronary heart disease were higher in the group with higher this compound potassium consumption. bmj.combmj.com

The exact mechanisms by which this compound might influence cardiovascular health are not fully elucidated. However, some research points to potential indirect effects. Artificial sweeteners have been suggested to be linked to metabolic syndrome, a cluster of conditions including high blood pressure and altered blood sugar control, which are known risk factors for heart and circulatory diseases. bhf.org.uk

Here is a table presenting data on the association between this compound Potassium and Coronary Heart Disease risk from the NutriNet-Santé cohort:

| Sweetener | Outcome | Hazard Ratio (95% CI) | P-value | Incidence Rate (Higher Consumers per 100,000 person-years) | Incidence Rate (Non-consumers per 100,000 person-years) | Citation |

| This compound Potassium | Coronary Heart Disease | 1.40 (1.06 to 1.84) | 0.02 | 167 | 164 | bmj.combmj.com |

Endocrine System Regulation

The impact of this compound on the endocrine system, particularly concerning hormone regulation, has been explored in research. Artificial sweeteners like this compound potassium have been suggested to influence the release and activity of certain hormones involved in appetite regulation, such as insulin, leptin, and ghrelin. mdpi.com

Studies in mice have shown that long-term this compound ingestion elicited a moderate influence on energy metabolic homeostasis, including alterations in levels of insulin and leptin. nih.gov While the clinical implications of these alterations were described as unclear, the findings suggest a potential interaction with metabolic hormones. nih.gov

Research in female Wistar rats investigated the effects of this compound potassium, both individually and in combination with aspartame, on reproductive hormones. This study observed a significant decrease in the serum concentrations of follicle-stimulating hormone and estradiol in rats exposed to this compound-K compared to the control group. sjbas.com.ng

Some studies suggest that artificial sweeteners may influence the composition and function of the gut microbiota, which plays a role in various aspects of health, including metabolism and hormonal regulation. mdpi.com Changes in the gut microbiota potentially impact the production and metabolism of hormones. mdpi.com

Here is a table summarizing hormonal effects observed in a rat study:

| Treatment Group | Follicle-Stimulating Hormone (mIU/mL) | Estradiol (pg/mL) | Progesterone (µg/mL) | Citation |

| Control | 9.80 ± 0.40 | 28.20 ± 1.50 | 4.50 ± 0.15 | sjbas.com.ng |

| This compound Potassium | Decreased significantly | Decreased significantly | Not specified | sjbas.com.ng |

| This compound K + Aspartame | 6.50 ± 0.30 | 15.70 ± 0.60 | 2.0 ± 0.60 | sjbas.com.ng |

Note: The table presents specific values for the control and combination groups as provided in the source. The this compound Potassium alone group was described as showing a "significant decrease" without specific numerical values for progesterone in the provided snippet.

Reproductive Health Considerations

Research has also examined the potential effects of this compound potassium on reproductive health. Studies in female rodents have found associations between this compound-K consumption and reductions in pregnancy length, with adverse outcomes reported in offspring, including reduced fetal growth and hypoglycemia. frontiersin.org Exposure to a high dose of this compound-K during pregnancy in C57/BL6 mice resulted in a significant reduction in gestational length. cambridge.org

A series of rodent studies demonstrated that exposure to this compound-K during pregnancy resulted in a longer time to pregnancy after time-mating compared to a control group. cambridge.org Furthermore, exposure during pregnancy significantly increased glucose intolerance in pregnant mice, accompanied by increased adipocyte size and reduced expression of the insulin receptor and PPAR gamma in adipose tissue, indicating evidence of adipose tissue insulin resistance. cambridge.org

In offspring, exposure to this compound-K during pregnancy resulted in increased preference for sweet solutions in adulthood, observed in male offspring. cambridge.org this compound-K has been shown to transfer to both amniotic fluid and breastmilk after oral exposure in animal studies. cambridge.org

A 2024 review suggests a link between this compound potassium consumption and a higher risk of central precocious puberty in females. medicalnewstoday.comresearchgate.net Another review on artificial sweeteners in general suggests a potential link to pregnancy complications such as premature birth. medicalnewstoday.comnih.gov Long-term high-dose exposure to this compound potassium has been shown to induce uterine hypercontraction, increase cytokine secretion, and alter contraction-related protein expression in animal studies, with human data suggesting a potential relation between higher this compound K consumption and early delivery. nih.gov

Here is a table summarizing some reproductive health findings in rodent studies:

| Study Population | This compound Exposure | Observed Reproductive Effect | Citation |

| Female Rodents | Consumption | Reduced pregnancy length, adverse offspring outcomes (reduced fetal growth, hypoglycemia) | frontiersin.org |

| C57/BL6 mice | High dose during pregnancy (12.5 mM in drinking water) | Significant reduction in gestational length | cambridge.org |

| Rodents | During pregnancy (7.5 mM in drinking water) | Longer time to pregnancy after time-mating | cambridge.org |

| Pregnant C57/BL6 mice | During pregnancy | Increased glucose intolerance, increased adipocyte size, reduced insulin receptor and PPAR gamma expression in adipose tissue | cambridge.org |

| Offspring of exposed mice | During pregnancy | Increased preference for sweet solutions in adulthood (male offspring) | cambridge.org |

Toxicological Assessments and Safety Profile of Acesulfame

Genotoxicity and Mutagenicity Studies

Genotoxicity refers to the ability of a chemical substance to damage genetic information within a cell, leading to mutations. Mutagenicity is the induction of permanent transmissible changes in the amount or structure of the genetic material of cells or organisms. Studies on Acesulfame have employed various methods to assess its genotoxic and mutagenic potential.

Chromosome Aberration Assays

Chromosome aberration assays are used to detect structural and numerical changes in chromosomes. Several studies have investigated the effects of this compound on chromosome structure. Some early studies indicated that this compound potassium did not induce chromosomal aberrations in Chinese hamster cells in vitro or micronuclei in NMRI mice. europa.eu However, one paper published in 1997 reported a dose-dependent increase in chromosome aberrations in bone marrow cells of mice treated with this compound K. europa.euscientificwebjournals.com Concerns were raised about the experimental conditions and adequacy of this 1997 study, and follow-up studies conducted according to current OECD guidelines could not replicate these positive results, showing no induction of chromosome mutations by this compound K. europa.eu A study in human lymphocytes treated with this compound K at concentrations of 60, 120, and 240 μg/mL for 48 hours showed a significant increase in the frequency of chromosomal aberrations compared to the control. scientificwebjournals.com Conversely, a study using a blend of aspartame and this compound K did not show an increase in chromosomal aberrations in the bone marrow of Swiss albino mice. academicjournals.orgnih.gov

Here is a summary of findings from chromosome aberration assays:

| Study Type | Organism/Cell Type | Observed Effect on Chromosomal Aberrations | Source |

| In vitro | Chinese hamster cells | Negative | europa.eu |

| In vivo | NMRI mice (micronuclei) | Negative | europa.eu |

| In vivo | Mice (bone marrow cells) | Positive (dose-dependent increase, 1997) | europa.euscientificwebjournals.com |

| In vivo | Swiss Albino mice (bone marrow cells) | Negative (follow-up to 1997 study) | europa.eu |

| In vitro | Human lymphocytes | Significant increase at higher concentrations (48h) | scientificwebjournals.com |

| In vivo (blend w/ Aspartame) | Swiss albino mice (bone marrow) | No increase | academicjournals.orgnih.gov |

DNA Damage Assessment via Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive technique for detecting DNA strand breaks in individual cells. Studies using the comet assay have yielded mixed results regarding this compound's ability to induce DNA damage. In human peripheral lymphocyte cells treated with this compound potassium, concentrations of 2.5 and 5 ppm increased DNA damage as measured by tail moment and tail DNA percentage. academicjournals.org Another study found that this compound K induced comet tail length, tail intensity, and moment at 15 μg/mL in isolated human lymphocytes. scientificwebjournals.com Additionally, this compound K induced DNA damage in bone marrow cells of mice at concentrations of 150, 300, and 600 mg/kg. scientificwebjournals.comnih.gov However, some studies have reported no increase in DNA damage in various organs of mice after exposure to this compound K. nih.gov

Here is a summary of findings from comet assays:

| Study Type | Organism/Cell Type | Concentration/Dose | Observed Effect on DNA Damage (Comet Assay) | Source |

| In vitro | Human peripheral lymphocytes | 2.5 and 5 ppm | Increased tail moment and tail DNA % | academicjournals.orgacademicjournals.org |

| In vitro | Isolated human lymphocytes | 15 μg/mL | Induced comet tail length, intensity, moment | scientificwebjournals.com |

| In vivo | Mice (bone marrow cells) | 150, 300, and 600 mg/kg | Increased comet parameters of DNA | scientificwebjournals.comnih.gov |

| In vivo | Mice (various organs) | 2000 mg/kg (Aspartame, cited) | No increase (for Aspartame, cited) | nih.gov |

| In vitro (blend w/ Aspartame) | Human lymphocytes | 0.5% and 5% (mixture) | Increased DNA tail length (mixture) | scientificwebjournals.com |

Mechanistic Pathways of Observed Toxicological Effects

Understanding the mechanistic pathways by which a substance might exert toxic effects is crucial for risk assessment. While this compound is largely excreted unchanged in urine, some studies have explored potential mechanisms for observed effects. nih.gov

Regarding genotoxicity, the observed DNA damage in comet assays suggests that this compound or its potential transformation products might interact directly or indirectly with DNA, leading to strand breaks. scientificwebjournals.comacademicjournals.orgnih.gov One study on the oxidative transformation of this compound by permanganate indicated that transformation pathways were initiated by the attack of permanganate on the double bond of the ring and the nitrogen moiety, followed by oxidation and hydrolysis reactions to produce transformation products. researchgate.net Ecotoxicity tests in this study indicated that the transformation products showed higher toxicity than this compound itself. researchgate.net

For potential carcinogenicity, while regulatory bodies have largely concluded a lack of carcinogenic potential based on available studies, the suggested associations in some epidemiological studies warrant further investigation into potential mechanisms. oncodaily.com Research into mechanistic pathways relevant to insulin regulation, metabolic syndrome, and diabetes has been suggested as important, particularly as related to carcinogenicity. who.int

Regarding epigenetic modifications, the observed increase in DNA methylation status in cell lines suggests a potential mechanism by which this compound might influence gene expression. uco.esmdpi.com Altered DNA methylation can affect chromatin structure and the accessibility of transcriptional machinery, thereby regulating gene expression patterns. researchgate.netnih.govptglab.com

Long-term Toxicological Exposures and Cumulative Effects

Evaluating the long-term toxicological effects and potential cumulative impact of this compound exposure is important given its widespread use. Long-term animal studies have been a primary source of data for assessing chronic toxicity and carcinogenicity. europa.eu These studies, some lasting up to 2 years in rats and dogs, formed the basis for establishing acceptable daily intake (ADI) levels by regulatory bodies. europa.eunih.gov

While early long-term studies in rats and mice did not show significant increases in tumor incidence, concerns about the adequacy of these studies have been raised. europa.eu The concept of cumulative exposure to multiple chemicals, including sweeteners, is also a consideration in toxicological evaluations. vkm.no While the likelihood of combined toxic effects from multiple exposures at dose levels below individual thresholds is generally considered low, assessments should ideally consider data from testing relevant mixtures. vkm.no Some studies have investigated the effects of blends of this compound with other sweeteners like aspartame in genotoxicity assays. scientificwebjournals.comacademicjournals.orgnih.gov

The potential for long-term, high-dose consumption of artificial sweeteners to lead to effects such as increased global DNA methylation has been explored for other sweeteners like aspartame, highlighting a potential area for further research regarding this compound. bezmialem.edu.tr The widespread presence of artificial sweeteners in food products raises concerns about excessive intake, particularly in vulnerable populations, and highlights the need for further research into cumulative exposure and its potential health effects. researchgate.net

Evaluation of Degradation Product Toxicity (e.g., Acetoacetamide, 5-Chloro-acesulfame)

The toxicological profiles of this compound degradation products, particularly acetoacetamide and 5-chloro-acesulfame, have been subject to evaluation by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).

Acetoacetamide is identified as a degradation product of this compound, particularly under acidic conditions nih.govresearchgate.net. Toxicological studies on acetoacetamide have indicated low toxicity. JECFA reviewed studies on acetoacetamide and acetoacetamide-N-sulfonic acid in 1991 and found these compounds to have low toxicity and to be non-mutagenic nih.govinchem.orginchem.org. An acute oral toxicity study in female rats showed an LD50 greater than 15 g/kg body weight for acetoacetamide inchem.orginchem.org. Mutagenicity testing using bacterial assays ( Salmonella typhimurium ) with and without metabolic activation found acetoacetamide to be non-mutagenic inchem.org. Studies in cultured V79 Chinese hamster cells did not show induction of point mutations, and a cell transformation assay using M2 mouse fibroblasts was negative inchem.org.

5-Chloro-acesulfame is another compound identified as a potential impurity or degradation product of this compound nih.govresearchgate.net. Regulatory assessments have highlighted a concern regarding the genotoxicity of 5-chloro-acesulfame based on in silico data (Quantitative Structure-Activity Relationship - QSAR analysis) nih.govresearchgate.neteuropa.euechemi.comsweeteners.org. These analyses triggered genotoxicity alerts nih.govresearchgate.net. Experimental toxicity data, including genotoxicity data, for 5-chloro-acesulfame have been noted as limited or not retrieved in some assessments nih.govresearchgate.net. Due to the genotoxicity concern identified by in silico methods, a threshold of toxicological concern (TTC) of 0.0025 µg/kg body weight per day for potentially genotoxic compounds is applicable nih.govresearchgate.net. Assuming a concentration of 5-chloro-acesulfame at its maximum reported limit (e.g., 2 mg/kg in this compound K), the potential exposure could exceed this TTC threshold nih.govresearchgate.net. Consequently, regulatory bodies have recommended a maximum limit for 5-chloro-acesulfame in this compound specifications, or the provision of appropriate genotoxicity data nih.govresearchgate.neteuropa.euechemi.comsweeteners.org.

It is important to note that while studies on acetoacetamide indicate low toxicity and non-mutagenicity, some sources mention that acetoacetamide can be toxic at high doses wikipedia.orgacademicjournals.orghealthonics.healthcare.

Studies on the degradation of this compound in the environment, such as through photodegradation or chlorination, have also investigated the toxicity of resulting by-products. Some environmental studies suggest that this compound can be photodegraded into potentially toxic breakdown products, with some photodegradates being more persistent than the parent compound capes.gov.brresearchgate.netnih.gov. Acute toxicity assessments for photodegradates of this compound have revealed photo-enhancement factors in certain aquatic toxicity tests capes.gov.br. Transformation of this compound during chlorination has also been shown to produce by-products that were more toxic than the parent compound in preliminary assessments using luminescence inhibition of Vibrio fischeri researchgate.net. However, other studies on degradation processes, such as using waste natural pyrite activated peroxymonosulfate, indicated that no highly toxic intermediates were generated during the degradation process mdpi.com.

Summary of Toxicological Findings for Key Degradation Products:

| Degradation Product | Toxicity Findings | Genotoxicity Findings | Regulatory Assessment Highlights |

| Acetoacetamide | Low toxicity in acute oral studies (LD50 > 15 g/kg bw in rats) inchem.orginchem.org. | Non-mutagenic in bacterial assays and cell transformation assays inchem.org. | Reviewed by JECFA, found to have low toxicity and be non-mutagenic nih.govinchem.orginchem.org. |

| 5-Chloro-acesulfame | Limited experimental toxicity data available nih.govresearchgate.net. | In silico (QSAR) analysis triggered genotoxicity alerts nih.govresearchgate.neteuropa.euechemi.comsweeteners.org. | Concern for genotoxicity based on in silico data; recommendation for maximum limit or data nih.govresearchgate.neteuropa.euechemi.comsweeteners.org. |

| Photodegradation Products | Some studies suggest potential toxicity and increased acute toxicity in aquatic tests capes.gov.brresearchgate.netnih.gov. | Not explicitly detailed in the provided snippets for specific compounds. | Environmental concern noted in some studies capes.gov.brresearchgate.netnih.gov. |

| Chlorination Products | Preliminary assessments suggest some by-products may be more toxic than this compound researchgate.net. | Not explicitly detailed in the provided snippets for specific compounds. | Concern noted regarding enhanced toxicity of chlorinated mixtures researchgate.net. |

Detailed Research Findings on Acetoacetamide Toxicity:

| Study Type | Species/System | Key Findings | Source |

| Acute Oral Toxicity | Female Rats | LD50 > 15 g/kg body weight. inchem.orginchem.org | inchem.orginchem.org |

| Mutagenicity (Bacterial) | Salmonella typhimurium | Non-mutagenic with and without metabolic activation. inchem.org | inchem.org |

| Mutagenicity (Mammalian) | Cultured V79 Chinese hamster cells | Did not induce point mutations. inchem.org | inchem.org |

| Cell Transformation Assay | M2 mouse fibroblasts | Negative result. inchem.org | inchem.org |

| In Vitro Enzyme Studies | Various enzymes | Did not function as a substrate for thiolase, ß-hydroxyacyl-CoA-dehydrogenase, and ß-hydroxybutyrate-dehydrogenase. inchem.org | inchem.org |

Data on 5-Chloro-acesulfame Regulatory Recommendations:

| Regulatory Body | Concern Highlighted | Basis of Concern | Recommendation | Source |

| EFSA | Potential Genotoxicity | In silico data (QSAR) nih.govresearchgate.neteuropa.euechemi.comsweeteners.org | Maximum limit of 0.1 mg/kg or appropriate genotoxicity data nih.govresearchgate.neteuropa.euechemi.comsweeteners.org. | nih.govresearchgate.neteuropa.euechemi.comsweeteners.org |

Regulatory Science Frameworks and Public Health Policy in Relation to Acesulfame